4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as PIP4K2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor works by inhibiting the activity of this compound enzymes, which are involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting these enzymes, this compound inhibitor can induce cell death in cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibitor can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic patients. Moreover, this compound has been shown to have a low toxicity profile, making it a safe candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor is its ability to selectively target cancer cells, while sparing normal cells. Moreover, this compound has a low toxicity profile, making it a safe candidate for clinical trials. However, the limitations of this compound inhibitor include its low solubility in water and its limited stability in vivo.
Zukünftige Richtungen
The future directions of 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor research include the development of more potent analogs with improved solubility and stability in vivo. Moreover, further studies are needed to investigate the potential of this compound inhibitor in combination therapy with other drugs. Additionally, the role of this compound inhibitor in the regulation of other cellular processes, such as autophagy and DNA repair, needs to be explored in more detail.
Conclusion:
In conclusion, this compound inhibitor is a promising candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has shown promising results in preclinical studies, and further research is needed to investigate its potential in clinical trials. The development of more potent analogs with improved solubility and stability in vivo, as well as the investigation of combination therapy with other drugs, are important future directions for this compound inhibitor research.
Synthesemethoden
The synthesis of 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor involves several steps, including the reaction of 4-chloro-2-(1-piperidinyl)pyrimidine with piperazine, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
The 4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibitor has been extensively studied for its potential application in the treatment of various diseases. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. Moreover, this compound inhibitor has been shown to have a synergistic effect when combined with other drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,17-7-3-1-4-8-17)24-15-13-22(14-16-24)18-9-10-20-19(21-18)23-11-5-2-6-12-23/h1,3-4,7-10H,2,5-6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHBHMFPQNHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.